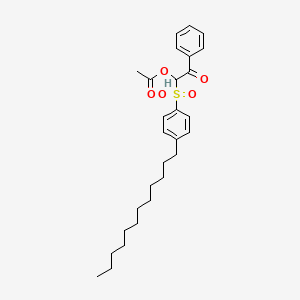![molecular formula C10H14N6 B14337884 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 97612-11-8](/img/structure/B14337884.png)
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a pyrrole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of 2-methyl-1H-pyrrole. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Alkylation: The next step involves the alkylation of the pyrrole derivative to introduce the ethyl group. This can be done using ethyl bromide in the presence of a strong base like sodium hydride.
Triazine Ring Formation: The final step is the formation of the triazine ring. This can be achieved by reacting the alkylated pyrrole with cyanuric chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to scale up the synthesis efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Reagents such as sodium methoxide or sodium ethoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of partially reduced triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential anti-cancer and anti-microbial properties. Its ability to disrupt cellular processes in pathogens and cancer cells is of significant interest.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials. Its stability and reactivity make it suitable for creating high-performance materials.
作用機序
The mechanism of action of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring can interact with nucleophilic residues in proteins, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloro-1,3,5-triazine: Similar triazine core but with different substituents.
2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure with an ethyl group instead of the pyrrole derivative.
2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine: Similar structure with a pyridine ring instead of the pyrrole derivative.
Uniqueness
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
特性
CAS番号 |
97612-11-8 |
|---|---|
分子式 |
C10H14N6 |
分子量 |
218.26 g/mol |
IUPAC名 |
6-[2-(2-methylpyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14N6/c1-7-3-2-5-16(7)6-4-8-13-9(11)15-10(12)14-8/h2-3,5H,4,6H2,1H3,(H4,11,12,13,14,15) |
InChIキー |
WSBGOCPAOQXRCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN1CCC2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


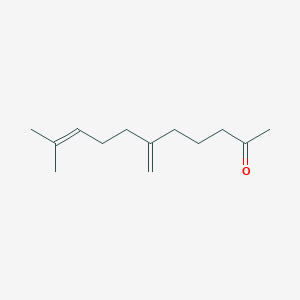
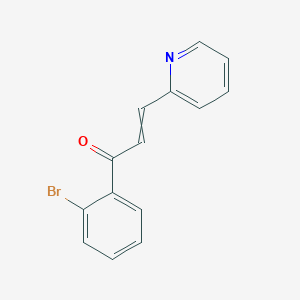
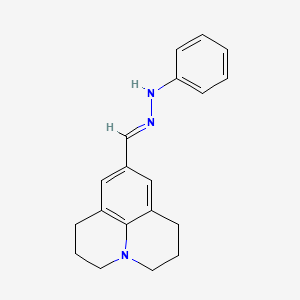
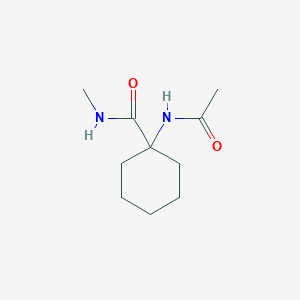

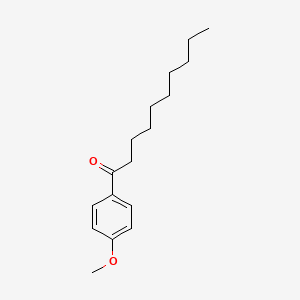
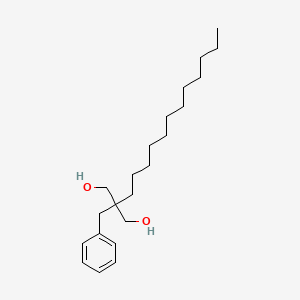
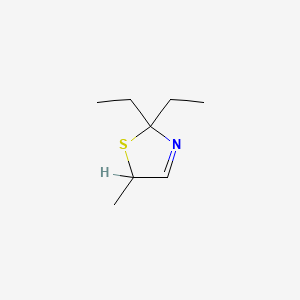
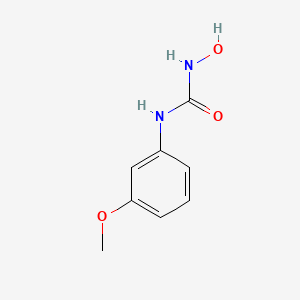
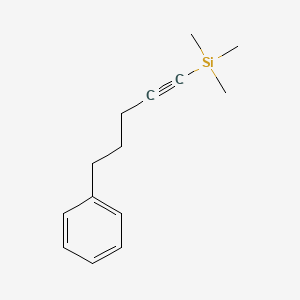
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)


